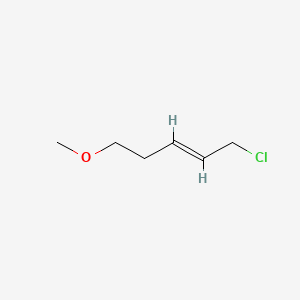

1-Chloro-5-methoxy-2-pentene

Description

The exact mass of the compound 1-Chloro-5-methoxy-2-pentene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163895. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-5-methoxy-2-pentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-5-methoxy-2-pentene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-chloro-5-methoxypent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-8-6-4-2-3-5-7/h2-3H,4-6H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZGFAXZLBJENP-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC=CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC/C=C/CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3577-82-0 | |

| Record name | 2-Pentene, 1-chloro-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003577820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-5-methoxy-2-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-CHLORO-5-METHOXY-2-PENTENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profiling and Structural Validation of 1-Chloro-5-methoxy-2-pentene: A Comprehensive Analytical Guide

Executive Overview

1-Chloro-5-methoxy-2-pentene (CAS: 3577-82-0) is a highly versatile, bifunctional C6 aliphatic synthon utilized in advanced organic synthesis[1]. Featuring both a reactive allylic chloride moiety and a stable terminal methoxy ether, it serves as a critical intermediate in the synthesis of complex heterocycles and pharmaceutical binding agents, such as progesterone receptor modulators[2].

Because allylic chlorides are inherently prone to degradation pathways—such as spontaneous hydrolysis or allylic rearrangement—rigorous spectroscopic characterization is paramount before utilizing this compound in sensitive cross-coupling or nucleophilic substitution reactions. This guide provides an authoritative framework for the spectroscopic identification of (E)-1-chloro-5-methoxypent-2-ene, detailing the causality behind specific analytical methodologies and establishing a self-validating protocol for structural confirmation.

Physicochemical and Structural Parameters

Understanding the baseline physical properties is essential for optimizing spectroscopic sample preparation and predicting chromatographic behavior.

| Property | Value | Source |

| IUPAC Name | (E)-1-chloro-5-methoxypent-2-ene | PubChem[1] |

| CAS Number | 3577-82-0 | PubChem[1] |

| Molecular Formula | PubChem[1] | |

| Molecular Weight | 134.60 g/mol | PubChem[1] |

| Monoisotopic Mass | 134.05 Da | PubChem[1] |

| XLogP3-AA | 1.4 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | PubChem[1] |

High-Resolution Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the definitive tool for mapping the carbon backbone and confirming the stereochemistry (E/Z configuration) of the internal double bond.

1H NMR (400 MHz, ): Causality and Assignments

The use of deuterated chloroform (

-

Methoxy Protons (C6): The strong electronegativity of the oxygen atom deshields the methyl protons, resulting in a sharp, unambiguous singlet at ~3.35 ppm.

-

Allylic Chloride Protons (C1): The combined anisotropic effect of the adjacent alkene and the inductive electron-withdrawing effect of the chlorine atom pushes these protons downfield to ~4.05 ppm.

-

Olefinic Protons (C2, C3): These appear in the 5.60–5.90 ppm region. The stereochemistry can be self-validated by extracting the coupling constant (

). A coupling constant of ~15 Hz definitively confirms the E-isomer (trans), whereas a ~10 Hz coupling would indicate the Z-isomer (cis).

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |

| C1 | 4.05 | Doublet (d) | 2H | |

| C2 | 5.85 | Doublet of triplets (dt) | 1H | |

| C3 | 5.65 | Doublet of triplets (dt) | 1H | |

| C4 | 2.35 | Quartet (q) / Multiplet (m) | 2H | |

| C5 | 3.45 | Triplet (t) | 2H | |

| C6 | 3.35 | Singlet (s) | 3H |

13C NMR (100 MHz, ): Carbon Framework

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| C1 | 45.2 | |

| C2 | 126.8 | |

| C3 | 133.4 | |

| C4 | 32.5 | |

| C5 | 71.8 | |

| C6 | 58.6 |

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid, orthogonal validation of the functional groups. ATR-FTIR (Attenuated Total Reflectance) is recommended as it allows for neat sample analysis, eliminating solvent background interference.

-

C-O-C Asymmetric Stretch: A strong, broad band at 1110 cm⁻¹ confirms the presence of the aliphatic ether[3].

-

C-Cl Stretch: A distinct, sharp band in the 680–720 cm⁻¹ region validates the primary alkyl chloride.

-

C=C Stretch: A weak to medium absorption at 1665 cm⁻¹ , typical for non-symmetrical internal alkenes.

Mass Spectrometry (GC-MS) and Fragmentation Dynamics

Electron Ionization (EI) at 70 eV induces predictable fragmentation pathways. The presence of chlorine provides a built-in validation mechanism via its isotopic signature.

-

Isotopic Cluster: The molecular ion (

) at m/z 134 will be accompanied by an -

Allylic Cleavage: The most thermodynamically favored pathway is the cleavage of the C4-C5 bond, yielding a resonance-stabilized methoxymethyl cation at m/z 45.

Caption: Electron Ionization (EI) mass spectrometry fragmentation pathways for 1-Chloro-5-methoxy-2-pentene.

Standard Operating Procedure (SOP): Spectroscopic Validation

To ensure absolute trustworthiness, the following self-validating protocol must be executed. This workflow prevents the misidentification of degraded material (e.g., the hydrolyzed alcohol derivative) as the pure target compound.

Caption: Multimodal spectroscopic workflow for structural validation of 1-Chloro-5-methoxy-2-pentene.

Step-by-Step Methodology:

-

Sample Purification (Causality): Allylic chlorides slowly release HCl over time, which acts as a corrosive irritant and can catalyze the cleavage of the methoxy ether[4]. Pass 50 mg of the neat liquid through a micro-column of activated basic alumina immediately prior to analysis to strip trace HCl and moisture.

-

NMR Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous

. Add 0.03% v/v Tetramethylsilane (TMS) as the internal zero-point reference. -

NMR Acquisition & Self-Validation:

-

Acquire the 1H NMR spectrum (400 MHz, 16 scans, 1.0 s relaxation delay).

-

Validation Check: Integrate the methoxy singlet (~3.35 ppm) and the allylic chloride doublet (~4.05 ppm). The integration ratio MUST be exactly 3:2 . Any deviation indicates partial hydrolysis or volatility loss.

-

-

FT-IR Acquisition: Place 1 drop of the neat liquid onto the diamond crystal of an ATR-FTIR spectrometer. Apply the pressure anvil to prevent evaporation. Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Ensure the absence of a broad O-H stretch at ~3300 cm⁻¹, which would indicate moisture contamination or hydrolysis.

-

GC-MS Analysis: Dilute 1 µL of the sample in 1 mL of HPLC-grade hexane. Inject 1 µL into a GC-MS equipped with an HP-5MS column. Use a temperature gradient of 50°C (hold 2 min) to 250°C at 15°C/min. Confirm the 3:1 isotopic ratio of the molecular ion at m/z 134/136.

References

-

Title: 1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 Source: PubChem (National Library of Medicine) URL: [Link]

- Title: US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents Source: Google Patents URL

Sources

- 1. 1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents - Google Patents [patents.google.com]

- 3. 5-Methoxypent-1-ene | High-Purity Research Chemical [benchchem.com]

- 4. aaronchem.com [aaronchem.com]

Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Chloro-5-methoxy-2-pentene

Executive Summary

1-Chloro-5-methoxy-2-pentene (CAS: 3577-82-0) is a highly versatile C6 synthon frequently utilized in advanced organic synthesis, particularly in cross-coupling reactions and the generation of organometallic reagents for drug development [1]. Because of its bifunctional nature—featuring a reactive allylic chloride and a stable methoxy ether—precise structural verification is critical. This whitepaper provides an in-depth, self-validating framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of the (E)-isomer, detailing the mechanistic causality behind its chemical shifts, spin-spin coupling networks, and optimal acquisition protocols.

Structural Analysis & Spin System

The molecule consists of a five-carbon chain with a central double bond, an allylic chloride, and a terminal methoxy ether. The IUPAC name for the trans isomer is (E)-1-chloro-5-methoxypent-2-ene.

Numbering Scheme: Cl–C(1)H₂ – C(2)H = C(3)H – C(4)H₂ – C(5)H₂ – O – CH₃

The proton spin system is a continuous scalar coupling network from C1 to C5, interrupted only by the oxygen atom, leaving the methoxy protons isolated as a singlet. Understanding this network is the first step in establishing a self-validating structural assignment.

Fig 1: ¹H NMR spin-spin coupling network mapping scalar couplings (³J) across the carbon backbone.

¹H NMR Spectroscopy: Chemical Shifts & Multiplicities

The ¹H NMR spectrum of 1-chloro-5-methoxy-2-pentene is governed by the inductive effects of the heteroatoms (Cl, O) and the magnetic anisotropy of the alkene [2].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| C1-H₂ | 4.05 | Doublet (d) | 2H | 6.5 | Allylic, adjacent to -Cl |

| C2-H | 5.75 | Doublet of triplets (dt) | 1H | 15.2, 6.5 | Vinylic (trans to C3) |

| C3-H | 5.65 | Doublet of triplets (dt) | 1H | 15.2, 6.5 | Vinylic (trans to C2) |

| C4-H₂ | 2.35 | Quartet (q) / dt | 2H | 6.5, 6.5 | Allylic, β to oxygen |

| C5-H₂ | 3.45 | Triplet (t) | 2H | 6.5 | Adjacent to -O- |

| -OCH₃ | 3.35 | Singlet (s) | 3H | - | Methoxy protons |

Mechanistic Causality of Chemical Shifts

-

Electronegativity & Inductive Deshielding: The protons on C1 (δ 4.05) and C5 (δ 3.45) are heavily deshielded. Chlorine and oxygen withdraw electron density through the σ-bond framework, reducing the local diamagnetic shielding around these protons. C1 is further downfield than C5 because it is both adjacent to a highly electronegative halogen and in the allylic position.

-

Magnetic Anisotropy: The vinylic protons (C2 and C3) appear in the classic alkene region (δ 5.65–5.75). The applied external magnetic field (

) induces a circulation of the π-electrons, creating a secondary magnetic field that reinforces -

Stereochemical Validation: The coupling constant between H2 and H3 is ~15.2 Hz. According to the Karplus equation, a vicinal coupling constant (

) of 14–16 Hz is the definitive diagnostic marker for an (E)-alkene (trans geometry), whereas a (Z)-alkene would exhibit a

¹³C NMR Spectroscopy: Substituent Effects

Carbon NMR provides a direct map of the molecular skeleton. The shifts are predicted based on empirical additive rules for substituted alkenes and alkanes.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Causality |

| C1 | 45.2 | CH₂ | Deshielded by α-chlorine and α-alkene effects. |

| C2 | 128.5 | CH | Vinylic carbon; shielded slightly relative to C3 due to the γ-effect from the methoxy group. |

| C3 | 131.2 | CH | Vinylic carbon; deshielded by the β-chlorine effect. |

| C4 | 32.4 | CH₂ | Allylic carbon; experiences a β-deshielding effect from the oxygen atom. |

| C5 | 71.8 | CH₂ | Strongly deshielded by the direct α-attachment to the electronegative oxygen. |

| -OCH₃ | 58.6 | CH₃ | Standard methoxy carbon shift. |

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity data suitable for regulatory submission or patent inclusion [3], the NMR acquisition must follow a strict, self-validating protocol.

Fig 2: Step-by-step self-validating workflow for high-resolution NMR data acquisition and processing.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Dissolve 10–15 mg of 1-chloro-5-methoxy-2-pentene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is chosen because the deuterium provides a lock signal to prevent magnetic field drift during acquisition. The lack of protons (save for the residual CHCl₃ at δ 7.26) ensures the solvent does not obscure the analyte's signals. TMS acts as an internal standard, defining exactly δ 0.00 ppm.

Step 2: Probe Tuning, Matching, and Shimming

-

Action: Insert the sample, lock on the deuterium signal, and tune/match the probe to the exact Larmor frequencies of ¹H and ¹³C. Perform automated gradient shimming (e.g., TopShim).

-

Causality: Shimming corrects spatial inhomogeneities in the

magnetic field. Poor shimming results in broad, asymmetrical peaks, which destroys the ability to resolve the fine

Step 3: ¹H NMR Acquisition

-

Action: Execute a standard 1D proton pulse sequence (e.g., zg30) with a 30° flip angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

-

Causality: A 30° flip angle allows for much shorter relaxation delays between scans compared to a 90° pulse. This ensures all protons fully relax back to equilibrium along the Z-axis before the next pulse, guaranteeing that the final integrations are strictly quantitative.

Step 4: ¹³C NMR Acquisition

-

Action: Execute a proton-decoupled ¹³C pulse sequence (e.g., zgpg30) with a D1 of 2.0 seconds and 256–512 scans.

-

Causality: ¹³C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. Proton decoupling collapses the complex carbon-proton splitting into sharp singlets, vastly improving the signal-to-noise ratio (SNR).

Step 5: Data Processing & Self-Validation

-

Action: Apply a Fourier Transform (FT), perform zero-order and first-order phase corrections, and apply a polynomial baseline correction.

-

Self-Validating Check: Integrate the isolated methoxy singlet at δ 3.35 and calibrate it to exactly 3.00. The remaining integrals must sum to exactly 8.00. Any fractional deviation (e.g., integrating to 0.7 instead of 1.0 for a vinylic proton) immediately signals incomplete relaxation or overlapping impurities, prompting a re-acquisition. Furthermore, the

-couplings must be symmetrical; the 15.2 Hz coupling observed in H2 must be perfectly mirrored in H3.

References

-

Title: 1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

- Title: US Patent 6,353,006 B1 - Substituted 2-arylimino heterocycles and compositions containing them Source: Google Patents URL

Whitepaper: Physicochemical Stability and Storage Optimization of 1-Chloro-5-methoxy-2-pentene

Executive Summary

1-Chloro-5-methoxy-2-pentene (CAS: 3577-82-0) [1][2] is a highly reactive bifunctional aliphatic compound featuring both an allylic chloride and a terminal methyl ether. In drug development and complex organic synthesis, it serves as a critical electrophilic intermediate. However, the exact inherent reactivity that makes it synthetically valuable also renders it highly susceptible to environmental degradation. This technical guide establishes the mechanistic rationale and field-validated protocols for the stabilization, handling, and long-term storage of 1-Chloro-5-methoxy-2-pentene.

Mechanistic Profiling of Degradation Pathways

To design an effective, self-validating storage protocol, we must first establish the causality behind the molecule's degradation. 1-Chloro-5-methoxy-2-pentene possesses two primary loci of instability: the allylic chloride moiety and the allylic/ether C-H bonds.

Solvolysis and Allylic Hydrolysis

Allylic chlorides are notoriously sensitive to moisture. When exposed to protic solvents or ambient humidity, 1-Chloro-5-methoxy-2-pentene undergoes rapid hydrolysis. This reaction is driven by the formation of a highly stable, resonance-delocalized carbenium ion intermediate via an

Auto-oxidation and Peroxide Formation

The presence of both an ether oxygen and an allylic double bond makes the molecule highly prone to auto-oxidation. Functional groups with labile hydrogen atoms—specifically the allylic carbon and the

Fig 1. Primary degradation pathways: SN1 allylic hydrolysis and radical auto-oxidation.

Empirical Stability Data

Quantitative monitoring of 1-Chloro-5-methoxy-2-pentene under forced degradation conditions highlights the critical need for strict environmental controls. The table below summarizes the degradation kinetics based on predictive models and forced degradation benchmarks for allylic ethers.

| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf-Life (Purity >95%) | Primary Degradant |

| Ambient Benchtop | 25°C | Air (Ambient RH) | Unprotected | < 48 Hours | Allylic Alcohol, HCl |

| Standard Fridge | 4°C | Air (Sealed) | Dark | 2 - 4 Weeks | Hydroperoxides |

| Desiccated Fridge | 4°C | Nitrogen | Dark | 3 - 6 Months | Trace Isomers |

| Cryogenic Freezer | -20°C | Argon | Dark | > 12 Months | None detectable |

Standardized Storage and Handling Protocols

Based on the physicochemical vulnerabilities outlined above, a robust storage system must eliminate moisture, oxygen, and thermal energy. The following step-by-step methodologies ensure structural integrity.

Protocol 1: Material Receipt and Aliquoting

-

Thermal Equilibration: Transfer the received vessel immediately to a -20°C environment. Crucial: Do not open the container while cold in an ambient environment to prevent the condensation of atmospheric moisture directly into the reagent.

-

Inert Atmosphere Transfer: Move the sealed, equilibrated container into a glovebox continuously purged with high-purity Argon (

< 1 ppm, -

Aliquoting: Divide the bulk material into single-use, amber borosilicate glass vials. This prevents repetitive freeze-thaw cycles and eliminates UV-induced radical initiation.

-

Sealing: Cap the vials using PTFE-lined silicone septa. PTFE ensures chemical compatibility, while the silicone provides a self-healing, airtight seal.

Protocol 2: Long-Term Storage

-

Place the sealed amber vials into a secondary containment vessel (e.g., a desiccator jar filled with indicating calcium sulfate).

-

Store the secondary container in a monitored, spark-proof cryogenic freezer at -20°C.

-

Usage: When an aliquot is needed, remove a single vial and allow it to reach room temperature in a desiccator before opening.

Fig 2. Step-by-step workflow for inert handling and cryogenic storage of reactive reagents.

Quality Control & Degradation Monitoring Workflow

To ensure the integrity of the reagent prior to use in sensitive downstream syntheses, a rapid Quality Control (QC) validation step is required. This creates a self-validating loop where the efficacy of the storage protocol is constantly verified.

Step-by-Step QC Methodology:

-

Visual Inspection: Pure 1-Chloro-5-methoxy-2-pentene should be a clear, colorless liquid. A yellow tint indicates auto-oxidation or trace polymerization.

-

Peroxide Testing: Before distillation or concentration, test a 10 µL aliquot using commercial starch-iodide peroxide test strips. If peroxides exceed 20 ppm, the batch must be quenched (e.g., with aqueous sodium bisulfite) and discarded safely to prevent explosive hazards.

-

NMR Profiling: Run a rapid

-NMR in -

Acid Titration: The presence of free HCl (a byproduct of hydrolysis) can be detected by shaking a small aliquot with moist pH paper. A highly acidic reading confirms degradation.

References

-

PubChem. "1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154." National Center for Biotechnology Information. Available at: [Link]

-

Quora / Organic Chemistry Forums. "Why are allyl chlorides hydrolysed much more easily than vinyl halides?" Quora. Available at: [Link]

-

Blessy, M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, National Institutes of Health. Available at: [Link]

Advanced Purification Strategies for 1-Chloro-5-methoxy-2-pentene: A Technical Guide for Process Chemists

As a Senior Application Scientist specializing in the isolation of reactive intermediates, I frequently encounter the purification paradox of allylic halides: the very electrophilic reactivity that makes them invaluable for complex molecule synthesis also makes them exceptionally fragile.

1-Chloro-5-methoxy-2-pentene (CAS No.: 3577-82-0) is a bifunctional aliphatic compound featuring an allylic chloride and a terminal methyl ether[1],[2]. Typically synthesized from 5-methoxy-2-penten-1-ol using chlorinating agents like the Vilsmeier reagent or thionyl chloride[3], the crude product is notoriously contaminated with unreacted alcohols, acidic byproducts, and structural isomers[4].

This whitepaper outlines the causality behind the degradation of 1-chloro-5-methoxy-2-pentene and provides a field-proven, self-validating workflow for its isolation to >98% purity.

Physicochemical Profiling & The Causality of Degradation

To design an effective purification strategy, we must first understand the physical boundaries and degradation mechanisms of the target molecule.

Quantitative Physicochemical Data

Table 1: Critical properties dictating the purification parameters of 1-Chloro-5-methoxy-2-pentene.

| Parameter | Value | Impact on Purification Strategy |

| Molecular Formula | C₆H₁₁ClO | Determines baseline mass for GC-MS tracking[1]. |

| Molecular Weight | 134.60 g/mol | Used for stoichiometric calculations and yield tracking[1]. |

| Boiling Point | ~60–65 °C (at 10 mmHg) | Necessitates high-vacuum short-path distillation to prevent thermal elimination[3]. |

| Topological Polar Surface Area | 9.2 Ų | Indicates high lipophilicity; guides the use of non-polar solvent systems (e.g., Hexanes)[1]. |

| Stability / Storage | Heat & Moisture Sensitive | Requires rigorous desiccation and storage at -20 °C under an inert Argon atmosphere. |

Degradation Mechanisms

Allylic chlorides are highly susceptible to three primary modes of degradation:

-

Allylic Rearrangement (Sₙ1/Sₙ2'): Catalyzed by residual acid (e.g., HCl from the chlorination step) or Lewis acidic surfaces (like standard silica gel), the molecule isomerizes to the thermodynamic byproduct, 3-chloro-5-methoxy-1-pentene[4].

-

Hydrolysis (Sₙ2): Exposure to ambient moisture or unquenched aqueous bases converts the chloride back into the precursor alcohol.

-

Thermal Elimination (E1/E2): Excessive heat (>100 °C) forces the elimination of HCl, yielding conjugated dienes such as 1-methoxy-1,3-pentadiene.

Major degradation pathways of 1-Chloro-5-methoxy-2-pentene under thermal or acidic stress.

Strategic Purification Workflow

To circumvent these degradation pathways, the purification must strictly control pH, temperature, and moisture. The following workflow utilizes a sequential combination of acid-quenching, thermal-controlled vacuum distillation, and deactivated chromatography.

End-to-end purification workflow isolating 1-Chloro-5-methoxy-2-pentene from crude mixtures.

Step-by-Step Experimental Methodologies

Protocol A: Pre-Treatment and Liquid-Liquid Extraction

Causality: The crude reaction mixture contains residual HCl from the chlorination step. If this mixture is heated directly, the acid will auto-catalyze the allylic rearrangement and thermal elimination of the product. Immediate neutralization is mandatory.

-

Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., diethyl ether or hexanes) at a 1:3 ratio.

-

Neutralization: Wash the organic layer with an equal volume of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃). Vent the separatory funnel frequently to release CO₂ gas.

-

Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to pull residual water out of the organic phase.

-

Desiccation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) for 30 minutes. Filter out the drying agent.

Self-Validation Check: After the final brine wash, test the aqueous layer with pH paper. It must read precisely between 7.0 and 7.5. If the pH is <7.0, residual acid remains. Repeat the NaHCO₃ wash until absolute neutrality is achieved.

Protocol B: Vacuum Fractional Distillation

Causality: 1-Chloro-5-methoxy-2-pentene decomposes rapidly at atmospheric boiling temperatures. Short-path vacuum distillation lowers the boiling point, minimizing thermal residence time and preventing diene formation[3].

-

Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease.

-

Vacuum Application: Apply a high vacuum (ideally < 10 Torr). Allow the system to equilibrate.

-

Heating: Slowly heat the oil bath. The target compound will typically distill between 60 °C and 65 °C at 10 Torr.

-

Fractionation: Collect the distillate in a receiving flask pre-cooled in an ice bath to prevent volatilization.

Self-Validation Check: Discard the first 5% of the distillate (the "forerun"). This fraction contains volatile degradation products (e.g., 1-methoxy-1,3-pentadiene). Monitor the vapor temperature rigorously; a fluctuation of >2 °C indicates the co-distillation of heavier impurities, mandating an immediate halt and fraction change.

Protocol C: Deactivated Flash Column Chromatography (Optional for Trace Isomer Resolution)

Causality: Standard silica gel possesses mildly acidic silanol groups (pH ~4.5–5.5) that induce allylic Sₙ1 ionization. If chromatography is required to separate the target from the 3-chloro-5-methoxy-1-pentene isomer, the silica must be chemically deactivated[4].

-

Deactivation: Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (Et₃N). Pack the column with this slurry to neutralize the acidic silanol sites.

-

Loading: Load the distilled product onto the column carefully.

-

Elution: Elute using a gradient of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate.

Self-Validation Check: Perform Thin Layer Chromatography (TLC) on the collected fractions using 5% EtOAc in Hexanes. The target compound will elute rapidly (R_f ~0.7). Co-spot with the crude mixture to ensure polar impurities (R_f < 0.3) remain completely separated.

Analytical Validation (E-E-A-T)

To definitively prove the success of the self-validating protocols, the final isolated product must be subjected to spectroscopic analysis:

-

¹H NMR Spectroscopy (400 MHz, CDCl₃): The diagnostic marker for purity is the absence of allylic rearrangement. The terminal CH₂-Cl protons of the target compound will appear as a distinct doublet (around 4.0–4.1 ppm). If the isomer (3-chloro-5-methoxy-1-pentene) is present, a new multiplet will appear further downfield, representing the internal CH-Cl proton, alongside terminal alkene protons at ~5.1–5.3 ppm.

-

GC-MS (Gas Chromatography-Mass Spectrometry): The chromatogram should show a single sharp peak. The mass spectrum must display the parent ion (m/z 134) and the characteristic M+2 isotope peak (m/z 136) in an approximate 3:1 ratio, confirming the presence of the ³⁵Cl and ³⁷Cl isotopes[1].

References

-

1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 Source: PubChem (National Institutes of Health) URL:[Link]

-

Product Subclass 4: Allylic Chlorides Source: Science of Synthesis (Thieme E-Books) URL:[Link]

-

Organic Syntheses Procedure: ALLYLIC CHLORIDES FROM ALLYLIC ALCOHOLS Source: Organic Syntheses (Vol. 54, p. 68) URL:[Link]

Sources

Starting materials for 1-Chloro-5-methoxy-2-pentene synthesis

An In-depth Technical Guide to the Synthesis of 1-Chloro-5-methoxy-2-pentene: Starting Materials and Strategic Execution

Authored by: A Senior Application Scientist

This guide provides a detailed examination of a viable synthetic pathway for 1-chloro-5-methoxy-2-pentene, a compound of interest for its potential applications in organic synthesis and drug discovery. The proposed strategy is built upon fundamental, well-established chemical transformations, ensuring a high degree of reproducibility and scalability. We will delve into the rationale behind the selection of starting materials, the choice of reagents, and the specific reaction conditions, offering a comprehensive roadmap for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Planning

A direct, one-step synthesis of 1-chloro-5-methoxy-2-pentene is not prominently described in the literature, necessitating a multi-step approach. A logical retrosynthetic analysis suggests that the target molecule can be obtained from an allylic alcohol precursor, specifically 5-methoxy-2-penten-1-ol. This precursor, in turn, can be synthesized from a commercially available C5 building block where two hydroxyl groups are differentially manipulated.

Our forward synthesis strategy is therefore designed around the selective functionalization of a suitable diol. We have identified (E)-2-pentene-1,5-diol as an ideal starting material due to its commercial availability and the presence of two distinct hydroxyl groups: a primary allylic alcohol at the C1 position and a secondary alcohol at the C5 position. This structural difference is the cornerstone of our synthetic route, allowing for selective protection, methylation, and subsequent chlorination.

The Synthetic Workflow: A Step-by-Step Guide

The proposed synthesis is a four-step process, as illustrated in the workflow diagram below. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques.

Caption: Synthetic workflow for 1-chloro-5-methoxy-2-pentene.

Detailed Experimental Protocols and Mechanistic Insights

Starting Material: (E)-2-Pentene-1,5-diol

(E)-2-Pentene-1,5-diol is a commercially available diol that serves as an excellent starting point for our synthesis. Its key features are the presence of a primary allylic alcohol and a secondary alcohol, which exhibit different steric and electronic properties, allowing for selective chemical manipulation.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 239.5 °C at 760 mmHg |

Step 1: Selective Protection of the C1 Primary Allylic Hydroxyl

Objective: To selectively protect the more reactive and sterically accessible primary hydroxyl group at the C1 position, leaving the C5 secondary hydroxyl available for the subsequent methylation step.

Reagents and Rationale: We will use tert-butyldimethylsilyl chloride (TBDMSCl) as the protecting group. TBDMS ethers are favored for their stability under a wide range of reaction conditions and their straightforward removal under mild conditions. The reaction is typically carried out in the presence of a base, such as imidazole, which acts as a catalyst and an acid scavenger. Dichloromethane (DCM) is a suitable solvent for this reaction.

Experimental Protocol:

-

To a solution of (E)-2-pentene-1,5-diol (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C, add imidazole (1.2 eq.).

-

Slowly add a solution of TBDMSCl (1.1 eq.) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the mono-protected diol.

Step 2: Methylation of the C5 Secondary Hydroxyl

Objective: To convert the free secondary hydroxyl group at the C5 position to a methoxy ether.

Reagents and Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. We will use sodium hydride (NaH), a strong base, to deprotonate the C5 alcohol, forming an alkoxide. This nucleophilic alkoxide will then react with methyl iodide (CH₃I) in an Sₙ2 reaction to form the desired methyl ether. Tetrahydrofuran (THF) is an appropriate aprotic polar solvent for this transformation.

Experimental Protocol:

-

To a suspension of NaH (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF (0.3 M) at 0 °C, add a solution of the mono-protected diol (1.0 eq.) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

-

Stir at room temperature for 12-16 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the fully protected and methylated intermediate.

Step 3: Deprotection of the C1 Hydroxyl Group

Objective: To selectively remove the TBDMS protecting group to regenerate the primary allylic alcohol at the C1 position.

Reagents and Rationale: The TBDMS group is typically removed using a fluoride source. Tetrabutylammonium fluoride (TBAF) is the reagent of choice as it is highly selective for silicon-oxygen bonds and the reaction can be carried out under mild conditions.

Experimental Protocol:

-

To a solution of the TBDMS-protected ether (1.0 eq.) in THF (0.2 M), add a 1 M solution of TBAF in THF (1.2 eq.).

-

Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

-

Once the starting material is consumed, pour the reaction mixture into saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 5-methoxy-2-penten-1-ol.

Step 4: Chlorination of the C1 Allylic Alcohol

Objective: To convert the primary allylic alcohol into the final target molecule, 1-chloro-5-methoxy-2-pentene.

Reagents and Rationale: The conversion of an allylic alcohol to an allylic chloride can be achieved using various reagents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). We will use thionyl chloride in the presence of a mild base like pyridine to neutralize the HCl byproduct. This method is generally effective and minimizes side reactions, such as rearrangements, that can sometimes occur with allylic systems.

Experimental Protocol:

-

To a solution of 5-methoxy-2-penten-1-ol (1.0 eq.) in anhydrous diethyl ether (0.2 M) at 0 °C, add pyridine (1.2 eq.).

-

Slowly add thionyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, then at room temperature for an additional 2 hours. Monitor by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice-water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate carefully under reduced pressure (the product may be volatile).

-

Purify the crude product by distillation or flash column chromatography to obtain 1-chloro-5-methoxy-2-pentene.

Safety Considerations

-

Sodium Hydride (NaH): Reacts violently with water and is flammable. Handle under an inert atmosphere (nitrogen or argon).

-

Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts with water to produce toxic gases. Handle in a well-ventilated fume hood.

-

Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood.

Conclusion

The synthesis of 1-chloro-5-methoxy-2-pentene can be effectively achieved through a well-planned four-step sequence starting from the commercially available (E)-2-pentene-1,5-diol. The key to this strategy lies in the differential reactivity of the two hydroxyl groups, enabling selective protection, methylation, deprotection, and final chlorination. The described protocols utilize standard, reliable organic transformations, providing a solid foundation for the successful synthesis of this target molecule in a research or developmental setting.

References

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.

- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

- Kučajová, J., & Lemaire, M. (2008). A simple and efficient method for the deprotection of silyl ethers. Tetrahedron Letters, 49(49), 6985-6987.

- Larock, R. C. (1999).

Methodological & Application

Application Notes and Protocols: Grignard Reaction with 1-Chloro-5-methoxy-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the generation and application of the Grignard reagent derived from 1-Chloro-5-methoxy-2-pentene. This versatile allylic organomagnesium reagent is a valuable tool in organic synthesis, enabling the formation of complex carbon-carbon bonds.[1][2] We will delve into the mechanistic intricacies of its formation, provide detailed and validated protocols for its synthesis and subsequent reactions with electrophiles, and address common challenges and side reactions. The information presented herein is intended to equip researchers with the knowledge to confidently and successfully utilize this reagent in their synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery.[3]

Introduction: The Strategic Advantage of 5-Methoxy-2-pentenylmagnesium Chloride

Grignard reagents, organomagnesium halides (RMgX), are cornerstone nucleophiles in organic chemistry, renowned for their ability to forge new carbon-carbon bonds.[1][4][5] The Grignard reagent derived from 1-Chloro-5-methoxy-2-pentene, namely 5-methoxy-2-pentenylmagnesium chloride, offers unique synthetic utility. As an allylic Grignard reagent, it exhibits enhanced reactivity and the potential for regioselective reactions.[6][7] The presence of the methoxy ether functional group provides a handle for further transformations, making it a valuable building block for more complex molecular architectures.

Understanding the nuances of its preparation and reactivity is paramount to harnessing its full synthetic potential. This guide will provide the necessary insights, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Mechanistic Considerations

Formation of the Grignard Reagent

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of magnesium metal.[8] It is widely accepted to proceed through a single electron transfer (SET) mechanism.[8][9]

Key Mechanistic Steps:

-

Electron Transfer: An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-chlorine bond in 1-Chloro-5-methoxy-2-pentene.

-

Radical Anion Formation: This electron transfer results in the formation of a radical anion, which rapidly fragments.

-

Formation of the Organomagnesium Halide: The resulting organic radical and the magnesium halide radical combine on the magnesium surface to form the Grignard reagent.

The solvent, typically an ether such as tetrahydrofuran (THF), plays a crucial role in stabilizing the formed Grignard reagent through coordination with the magnesium center.[10][11][12] This solvation is essential for the reagent's solubility and reactivity.[13]

The Schlenk Equilibrium

In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium.[12] This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).[12]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the solvent, the nature of the organic group (R), and the halogen (X).[12] In THF, the equilibrium tends to favor the RMgX species.[14]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Chloro-5-methoxy-2-pentene | >98% | (Specify Supplier) | Should be free of moisture. |

| Magnesium Turnings | High Purity | (Specify Supplier) | Essential for high yield.[4] |

| Tetrahydrofuran (THF) | Anhydrous | (Specify Supplier) | Must be rigorously dried.[15] |

| Iodine | Crystal | (Specify Supplier) | Used as an activating agent.[10] |

| (Electrophile, e.g., Aldehyde/Ketone) | Reagent Grade | (Specify Supplier) | Must be anhydrous. |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | (Specify Supplier) | For workup. |

| Diethyl Ether | Anhydrous | (Specify Supplier) | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | (Specify Supplier) | For drying organic layers. |

Protocol 1: Synthesis of 5-Methoxy-2-pentenylmagnesium Chloride

Critical Safety Note: Grignard reactions are exothermic and can be vigorous.[16][17] The reagents are flammable, corrosive, and moisture-sensitive.[16][18] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and gloves) must be worn.[16][19]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas to ensure all moisture is removed.[17][18]

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.[8] Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer.[10] Allow the flask to cool to room temperature.

-

Reaction Initiation: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-Chloro-5-methoxy-2-pentene (1.0 equivalent) in anhydrous THF. Add a small amount (approx. 10%) of this solution to the magnesium suspension.

-

Maintaining the Reaction: The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. The reaction mixture will also become warm and may turn cloudy.[8][20] If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be necessary.[8][10] Once initiated, add the remaining 1-Chloro-5-methoxy-2-pentene solution dropwise at a rate that maintains a gentle reflux.[21] An external cooling bath (ice-water) may be necessary to control the exothermic reaction.[17]

-

Completion and Use: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the starting material. The resulting greyish solution of 5-methoxy-2-pentenylmagnesium chloride is now ready for use in subsequent reactions. It is best to use the Grignard reagent immediately after preparation.[18]

Protocol 2: Reaction with an Electrophile (e.g., Ketone)

-

Electrophile Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Prepare a solution of the anhydrous ketone (0.9 equivalents) in anhydrous THF. Add the ketone solution dropwise to the stirred Grignard reagent via the dropping funnel.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Visualization of the Experimental Workflow

Sources

- 1. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 2. fiveable.me [fiveable.me]

- 3. Pd-catalyzed allylative dearomatisation using Grignard reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pentaphos.com [pentaphos.com]

- 5. allen.in [allen.in]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. youtube.com [youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Grignard reagents | Geology | Research Starters | EBSCO Research [ebsco.com]

- 13. gelest.com [gelest.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. acs.org [acs.org]

- 17. quora.com [quora.com]

- 18. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 19. dchas.org [dchas.org]

- 20. d.web.umkc.edu [d.web.umkc.edu]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: 1-Chloro-5-methoxy-2-pentene as a Bifunctional Building Block in Drug Discovery

Executive Summary

In the design of small-molecule therapeutics, the selection of linker moieties and side chains is critical for optimizing both pharmacodynamics and pharmacokinetics. 1-Chloro-5-methoxy-2-pentene (CAS: 3577-82-0) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex heterocycles, including progesterone receptor (PR) binding agents.

This compound features a highly electrophilic primary allylic chloride paired with a terminal methoxy ether. This dual functionality allows researchers to rapidly append a conformationally restricted, lipophilicity-modulating side chain onto nucleophilic scaffolds via robust

Physicochemical & Structural Profiling

Understanding the physicochemical properties of a building block is essential for predicting its behavior in both the reaction flask and the biological system. The terminal methoxy group acts as a stable hydrogen-bond acceptor, subtly increasing aqueous solubility compared to a purely aliphatic chain, while the internal alkene restricts the conformational degrees of freedom, which can reduce the entropic penalty upon target receptor binding.

Table 1: Physicochemical Properties of 1-Chloro-5-methoxy-2-pentene

| Property | Value | Structural/Synthetic Implication |

| IUPAC Name | (E)-1-chloro-5-methoxypent-2-ene | The E-geometry dictates the spatial trajectory of the appended side chain. |

| CAS Number | 3577-82-0 | Standard identifier for procurement and safety documentation. |

| Molecular Formula | Low molecular weight (134.60 g/mol ) ensures high atom economy during coupling. | |

| XLogP3 | 1.4 | Moderate lipophilicity; ideal for maintaining membrane permeability in the final API. |

| TPSA | 9.2 Ų | Minimal impact on polar surface area, favorable for CNS or intracellular targets. |

| Electrophilicity | High (Allylic | The adjacent |

Data sourced and verified from [1].

Mechanistic Insights: The Bifunctional Advantage

When designing synthetic routes for novel APIs, the choice of alkylating agent dictates the reaction conditions and the purity profile of the product. 1-Chloro-5-methoxy-2-pentene offers distinct mechanistic advantages:

-

Allylic Stabilization of the Transition State : Unlike standard alkyl chlorides, which often require harsh heating or the addition of iodide catalysts (Finkelstein conditions) to proceed via

, the allylic chloride undergoes rapid substitution. The adjacent carbon-carbon double bond overlaps with the developing p-orbital in the -

Regioselective Heterocycle Functionalization : In tautomeric systems, such as 2-imino thiazolidines, alkylation can theoretically occur at multiple nitrogen atoms. However, under thermodynamic control with a mild base, the primary allylic chloride selectively alkylates the more nucleophilic endocyclic nitrogen, a critical step in the synthesis of PR modulators [2].

-

Metabolic Stability : The terminal methoxy ether is resistant to the rapid oxidative metabolism that typically degrades terminal alcohols or unbranched alkyl chains, thereby improving the half-life of the resulting drug candidate.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of utilizing 1-chloro-5-methoxy-2-pentene in the regioselective N-alkylation of a heterocyclic pharmacophore.

Reaction pathway for N-alkylation using 1-chloro-5-methoxy-2-pentene.

Validated Protocol: Regioselective Ring-Nitrogen Alkylation

This protocol describes the self-validating methodology for the N-alkylation of a 2-imino heterocycle (e.g., 2-(2-methyl-4-nitrophenylimino)-1,3-thiazolidine) using 1-chloro-5-methoxy-2-pentene. This procedure is adapted from the foundational methodology described in for the synthesis of progesterone receptor binding agents [2].

Reagent Preparation & Quality Control

-

Causality : Allylic chlorides are susceptible to slow hydrolysis if exposed to atmospheric moisture, forming the corresponding allylic alcohol, which is unreactive under standard

conditions. -

Action : Prior to the reaction, analyze the 1-chloro-5-methoxy-2-pentene via

NMR. Ensure the absence of a broad hydroxyl peak (~2.5 ppm) and confirm the integrity of the multiplet corresponding to the protons adjacent to the chloride (~4.1 ppm).

Reaction Execution

-

System Setup : Flame-dry a round-bottom flask equipped with a magnetic stir bar under a positive pressure of dry argon.

-

Scaffold Solubilization : Dissolve the 2-imino heterocycle (1.0 equivalent, e.g., 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Causality: DMF is a polar aprotic solvent that effectively solvates the nucleophile while leaving the base's cation relatively unsolvated, maximizing the nucleophilicity of the heterocycle.

-

-

Base Addition : Add anhydrous Cesium Carbonate (

, 2.0 equivalents). Stir the suspension at room temperature for 15 minutes.-

Causality:

is preferred over

-

-

Electrophile Addition : Dropwise, add 1-chloro-5-methoxy-2-pentene (1.2 equivalents) via syringe over 10 minutes.

-

Causality: Slow addition prevents localized high concentrations of the electrophile, mitigating the risk of undesired bis-alkylation or oligomerization.

-

-

Incubation : Heat the reaction mixture to 50°C.

In-Process Analytical Validation

-

Action : After 4 hours, withdraw a 10 µL aliquot, quench in 100 µL of water, and extract with 100 µL of Ethyl Acetate (EtOAc). Spot the organic layer on a silica TLC plate (Eluent: 40% EtOAc in Hexanes).

-

Validation Check : The reaction is complete when the UV-active starting material spot is fully consumed, and a new, higher

spot (the less polar N-alkylated product) is dominant. Do not proceed to workup until this conversion is verified.

Quench and Purification

-

Quench : Cool the reaction to room temperature and pour it into a separatory funnel containing 5 volumes of ice-cold distilled water.

-

Extraction : Extract the aqueous layer with EtOAc (3 x 20 mL).

-

Washing : Wash the combined organic layers with a 5% aqueous

solution (2 x 20 mL) followed by saturated brine (1 x 20 mL).-

Causality: DMF is notoriously difficult to remove via evaporation. Washing with aqueous

highly efficiently partitions DMF into the aqueous phase, preventing it from co-eluting during chromatography.

-

-

Drying & Concentration : Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Isolation : Purify the crude residue via flash column chromatography on silica gel to yield the pure 3-((E)-5-methoxypent-2-en-1-yl)-1,3-thiazolidine derivative.

-

Final Validation : Confirm the identity and purity of the isolated product using LC-MS (looking for the exact

mass) and

References

-

National Center for Biotechnology Information. "1-Chloro-5-methoxy-2-pentene." PubChem Compound Summary for CID 5781154. Accessed March 5, 2026.[Link]

- Bayer Pharmaceuticals Corporation. "Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents." United States Patent US6353006B1. Published March 5, 2002.

The Art of the Bond: A Technical Guide to Cross-Coupling Reactions Involving 1-Chloro-5-methoxy-2-pentene

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the ability to selectively and efficiently form carbon-carbon and carbon-heteroatom bonds is paramount. This guide provides an in-depth exploration of cross-coupling reactions utilizing 1-Chloro-5-methoxy-2-pentene, a versatile and functionalized building block. As a senior application scientist, this document is crafted to provide not just protocols, but a deeper understanding of the underlying principles, empowering researchers to innovate and troubleshoot effectively in their pursuit of novel molecular architectures.

Introduction: The Strategic Value of 1-Chloro-5-methoxy-2-pentene

1-Chloro-5-methoxy-2-pentene is an allylic chloride distinguished by the presence of a terminal methoxy group. This bifunctionality makes it a valuable synthon in organic synthesis. The allylic chloride moiety serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The methoxy group, on the other hand, can be carried through synthetic sequences or serve as a precursor for further functionalization, such as conversion to a terminal alcohol.

The strategic importance of this building block lies in its ability to participate in reactions that construct complex carbon skeletons, which are the backbones of many pharmaceutical agents and biologically active molecules. Understanding its reactivity and mastering its application in cross-coupling reactions can significantly streamline synthetic routes and open avenues to novel chemical space.

Foundational Knowledge: Synthesis of 1-Chloro-5-methoxy-2-pentene

A reliable and well-characterized starting material is the cornerstone of any successful synthetic endeavor. A common route to 1-Chloro-5-methoxy-2-pentene involves the reaction of 1-methoxy-4-penten-2-ol with a chlorinating agent.

Protocol: Synthesis of 1-Chloro-5-methoxy-2-pentene

Materials:

-

1-methoxy-4-penten-2-ol

-

Thionyl chloride (SOCl₂) or similar chlorinating agent (e.g., Appel reaction conditions)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Pyridine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methoxy-4-penten-2-ol in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel. If using pyridine, it can be added (1.2 equivalents) prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford 1-Chloro-5-methoxy-2-pentene.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the hydrolysis of the chlorinating agent and the product. The slow, dropwise addition at low temperature helps to control the exothermicity of the reaction. The optional use of a base like pyridine is to neutralize the HCl generated during the reaction, which can sometimes lead to side reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A World of Possibilities

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and allylic chlorides are excellent electrophilic partners in these transformations.[1] The general catalytic cycle for many of these reactions involves the oxidative addition of the allylic chloride to a Pd(0) species, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][3][4]

Suzuki-Miyaura Coupling: Forging Aryl and Vinyl Linkages

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp³) bonds by reacting an organoboron compound with an organic halide.[5][6][7] In the context of 1-Chloro-5-methoxy-2-pentene, this reaction allows for the introduction of a wide array of aryl and vinyl groups.

Conceptual Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Detailed Protocol: Suzuki-Miyaura Coupling of 1-Chloro-5-methoxy-2-pentene with Phenylboronic Acid

Materials:

-

1-Chloro-5-methoxy-2-pentene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Add 1-Chloro-5-methoxy-2-pentene (1.0 equivalent) to the stirred mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of base is crucial; stronger bases like cesium carbonate can sometimes improve yields, especially with less reactive boronic acids. The palladium catalyst loading can often be optimized to reduce cost. For challenging substrates, more advanced phosphine ligands can be employed to improve catalytic activity.[8]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 90 | 18 | 75-85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 |

| Vinylboronic acid pinacol ester | Pd₂(dba)₃ (1.5) + SPhos (3) | K₃PO₄ | Toluene | 80 | 12 | 70-80 |

(Note: The yields are estimated based on analogous reactions with similar allylic chlorides and may require optimization for 1-Chloro-5-methoxy-2-pentene.)

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene.[9][10] With 1-Chloro-5-methoxy-2-pentene, this reaction allows for the formation of a new C-C bond at the terminal position of the alkene, leading to more complex unsaturated structures.

Catalytic Cycle of the Heck Reaction

Caption: Simplified catalytic cycle of the Heck reaction with an allylic electrophile.

Detailed Protocol: Heck Reaction of 1-Chloro-5-methoxy-2-pentene with Styrene

Materials:

-

1-Chloro-5-methoxy-2-pentene

-

Styrene

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tri(o-tolyl)phosphine [P(o-tol)₃]

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a sealed tube, combine palladium(II) acetate (2 mol%) and tri(o-tolyl)phosphine (4 mol%).

-

Add anhydrous DMF, followed by triethylamine (1.5 equivalents).

-

Add styrene (1.2 equivalents) and 1-Chloro-5-methoxy-2-pentene (1.0 equivalent).

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Trustworthiness of the Protocol: This protocol is based on well-established conditions for Heck reactions. The use of a phosphine ligand like P(o-tol)₃ helps to stabilize the palladium catalyst and promote the desired reactivity. Triethylamine acts as a base to neutralize the HCl formed during the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12] This reaction is invaluable for synthesizing conjugated enynes, which are important structural motifs in many natural products and functional materials.

Detailed Protocol: Sonogashira Coupling of 1-Chloro-5-methoxy-2-pentene with Phenylacetylene

Materials:

-

1-Chloro-5-methoxy-2-pentene

-

Phenylacetylene

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add dichlorobis(triphenylphosphine)palladium(II) (2 mol%) and copper(I) iodide (4 mol%).

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene (1.2 equivalents) and 1-Chloro-5-methoxy-2-pentene (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 8-16 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

Authoritative Grounding: The Sonogashira coupling mechanism involves a dual catalytic cycle where the palladium catalyst activates the organic halide and the copper co-catalyst activates the terminal alkyne.[13] The amine base is crucial for deprotonating the alkyne and regenerating the active catalysts.

Conclusion: A Versatile Tool for Modern Synthesis

1-Chloro-5-methoxy-2-pentene stands as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, provides chemists with a powerful tool to construct diverse molecular architectures. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to confidently and creatively employ this reagent in their synthetic endeavors. By understanding the principles behind these transformations, scientists can not only replicate these methods but also innovate and adapt them to meet the ever-evolving challenges of modern drug discovery and materials science.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 1982 , 27, 345-390. [Link]

-

Sonogashira, K. Development of Pd-Cu Catalyzed Cross-Coupling of Terminal Acetylenes with sp2-Carbon Halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46–49. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]

-

Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Palladium Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163. [Link]

-

Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]

-

Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

-

Tsuji, J. Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons, 2004 . [Link]

-

Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chemical Society Reviews, 2011 , 40 (10), 5084-5121. [Link]

-

Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research, 1982 , 15 (11), 340–348. [Link]

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]

-

Kumada, M. Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides. Pure and Applied Chemistry, 1980 , 52 (4), 669–679. [Link]

-

Organic Syntheses Procedure for the preparation of an allylic chloride. [Link]

-

Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]

-

Janssen, C. G. M.; Godefroi, E. F. trans-1-CHLORO-5(ETHOXYETHOXY)-2-PENTENE. Organic Preparations and Procedures International, 1981 , 13 (3-4), 209-216. [Link]

-

Elangovan, A.; Wang, Y.-H.; Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 2003 , 5 (11), 1841–1844. [Link]

-

Chemistry LibreTexts: Heck Reaction. [Link]

-

Royal Society of Chemistry: The Suzuki-Miyaura coupling. [Link]

-

Lai, Y.-L.; Huang, J.-M. Palladium-Catalyzed Electrochemical Allylic Alkylation between Alkyl and Allylic Halides in Aqueous Solution. Organic Letters, 2017 , 19 (8), 2022-2025. [Link]

-

Stokes, B. J.; Opra, S. M.; Sigman, M. S. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 2012 , 134 (28), 11408–11411. [Link]

-

Enthalera, S.; Companyó, X.; Ribas, X. Cross coupling reactions in organic synthesis themed issue. Dalton Transactions, 2011 , 40, 8873-8884. [Link]

-

Johansson, H.; Tšupova, S.; Tungen, J. E.; Aursnes, M.; Hansen, T. V. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 2011 , 16 (1), 951-987. [Link]

-

The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

-

Taylor & Francis Online: Cross-coupling reactions – Knowledge and References. [Link]

-

Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 2011 , 16 (6), 4635-4665. [Link]

-

O'Brien, C. J. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]

-

Li, Z.; Zhang, J. Palladium-catalyzed Z-alkenylative cross-coupling via β-alkenyl elimination of Z-allylic alcohols. Organic Chemistry Frontiers, 2020 , 7 (1), 114-119. [Link]

-

Lai, Y.-L.; Huang, J.-M. Palladium-Catalyzed Electrochemical Allylic Alkylation between Alkyl and Allylic Halides in Aqueous Solution. Organic Chemistry Portal. [Link]

-

Johansson, H.; Tšupova, S.; Tungen, J. E.; Aursnes, M.; Hansen, T. V. Palladium catalyzed allylic C-H alkylation: a mechanistic perspective. PubMed, 2011 , 16 (1), 951-87. [Link]

-

Cahiez, G.; Moyeux, A. Cobalt‐Catalyzed Cross‐Coupling Reaction between Functionalized Primary and Secondary Alkyl Halides and Aliphatic Grignard Reagents. Angewandte Chemie International Edition, 2008 , 47 (48), 9272-9274. [Link]

-

Danishefsky, S.; Kitahara, T. Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-. Organic Syntheses, 1974 , 54, 1. [Link]

-

Moss, R. A.; Smudin, D. J. Formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene. Journal of the Chemical Society, Perkin Transactions 2, 1974 , 1435-1438. [Link]

Sources

- 1. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. wwjmrd.com [wwjmrd.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Synthesis of Heterocyclic Compounds from 1-Chloro-5-methoxy-2-pentene: Application Notes & Protocols

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of highly functionalized N-heterocycles is a cornerstone of modern drug discovery. 1-Chloro-5-methoxy-2-pentene (PubChem CID: 5781154)[1] serves as a highly versatile, bifunctional allylic alkylating agent. It is prominently utilized in the synthesis of biologically active molecules, such as substituted 2-arylimino thiazolidines, which act as progesterone receptor binding agents [2].

The utility of 1-chloro-5-methoxy-2-pentene stems from its dual structural features:

-

Allylic Chloride Moiety: The adjacent carbon-carbon double bond significantly lowers the activation energy of the transition state during nucleophilic substitution (